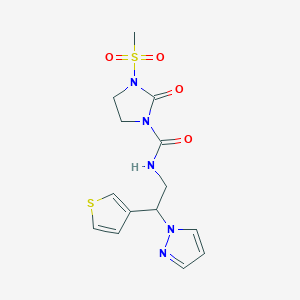

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

3-methylsulfonyl-2-oxo-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)imidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O4S2/c1-25(22,23)19-7-6-17(14(19)21)13(20)15-9-12(11-3-8-24-10-11)18-5-2-4-16-18/h2-5,8,10,12H,6-7,9H2,1H3,(H,15,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISGUSRSGPYIOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, which features multiple heterocyclic structures including pyrazole and thiophene, is being studied for its pharmacological properties, particularly in antimicrobial and anti-inflammatory contexts.

Chemical Structure and Properties

The molecular formula of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is with a molecular weight of 305.36 g/mol. The structure can be represented as follows:

This compound's unique arrangement of functional groups contributes to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide. For instance, derivatives containing pyrazole and thiophene rings have shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. In a comparative study, compounds were screened against E. coli, S. aureus, and B. subtilis, demonstrating zones of inhibition that suggest promising antimicrobial properties .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been well-documented. Compounds with similar structures have been shown to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases . The presence of the thiophene ring may enhance these effects due to its electronic properties.

Study 1: Antimicrobial Screening

A recent synthesis of various pyrazole-thiazole derivatives included N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide. The study evaluated these compounds for their antimicrobial activity using the well diffusion method. Results indicated that several derivatives exhibited significant activity against P. mirabilis and A. niger, with minimum inhibitory concentrations (MICs) ranging from 31.25 μg/mL to 62.5 μg/mL .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound A | 31.25 | Good against A. niger |

| Compound B | 62.5 | Moderate against P. mirabilis |

| Compound C | 31.25 | Good against S. aureus |

Study 2: Anti-inflammatory Activity

In another investigation, pyrazole-containing compounds were tested for their ability to reduce inflammation in a murine model. The results demonstrated that certain derivatives significantly lowered pro-inflammatory cytokines, indicating their potential use in managing inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Key Features of Related Compounds

Key Observations:

Research Findings and Limitations

- No pharmacological or biochemical data for the target compound exists in the provided evidence.

- The synthesis of related compounds (e.g., ) highlights the need for advanced coupling reagents or catalysts to assemble the multi-heterocyclic framework.

- Critical Knowledge Gaps: Stability under physiological conditions (e.g., hydrolysis of the imidazolidinone ring). ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.